molecular formula C23H18ClN3O5S B2652626 Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-30-3

Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2652626
CAS No.: 851947-30-3
M. Wt: 483.92
InChI Key: MJNBHSWRTIGWIB-UHFFFAOYSA-N
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Description

Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18ClN3O5S and its molecular weight is 483.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have focused on the synthesis of new compounds that may exhibit various biological activities. For instance, the synthesis of new pyridazinone derivatives has been explored, showing moderate antibacterial activity against Gram-positive bacteria (Ghani Essam Abdel, 1991). Another study detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antibacterial and Antitumor Applications

The development of novel thieno[2,3-c]pyridazines using specific starting materials has been explored for their antibacterial activities, offering insights into the potential medicinal applications of these compounds (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, Mokhtar A. Al-Masany, 2014). Similarly, the synthesis and molecular modeling of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been investigated for their anti-tumor properties (I. Nassar, S. R. Atta-Allah, A. S. H. Elgazwy, 2015).

Molecular Modeling and Structural Analysis

Several studies have employed molecular modeling to understand the structural basis of the biological activity of synthesized compounds. This approach helps in designing more effective molecules by predicting their interactions with biological targets. For example, research on pyrazolo[3,4-d]pyrimidine derivatives included molecular modeling to assess their potential as anti-tumor agents, providing valuable insights for further drug development (I. Nassar, S. R. Atta-Allah, A. S. H. Elgazwy, 2015).

Properties

IUPAC Name

ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-11-13(24)9-10-17(15)31-2)18(16)22(29)27(26-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNBHSWRTIGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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